2CBFly-NBOMe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

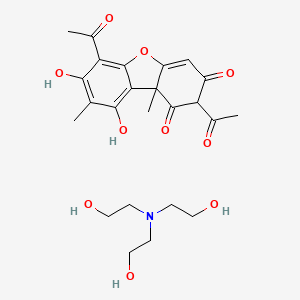

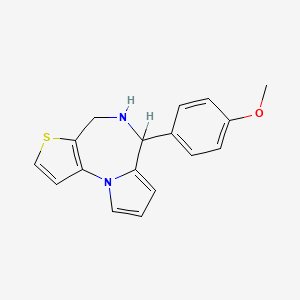

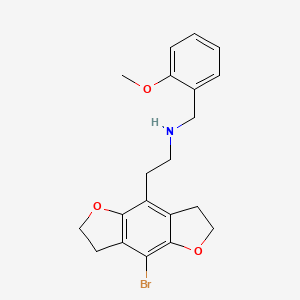

Il est lié aux benzodifuranes comme le 2C-B-FLY et les N-benzylphénéthylamines comme le 25I-NBOMe . Ce composé a été découvert en 2002 et a fait l’objet de recherches supplémentaires par Ralf Heim à l’Université libre de Berlin, puis a été étudié plus en détail par une équipe de la Purdue University dirigée par David E. Nichols . Il agit comme un agoniste partiel puissant pour le sous-type de récepteur de la sérotonine 5-HT2A .

Méthodes De Préparation

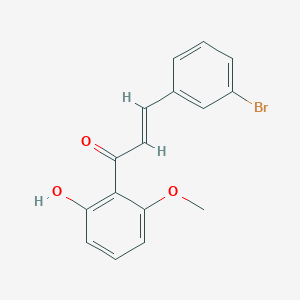

La synthèse du 2CBFly-NBOMe implique plusieurs étapes, à partir du hallucinogène de phénéthylamine 2C-BLes conditions de réaction impliquent souvent l’utilisation d’acides et de bases forts, ainsi que de divers solvants organiques

Analyse Des Réactions Chimiques

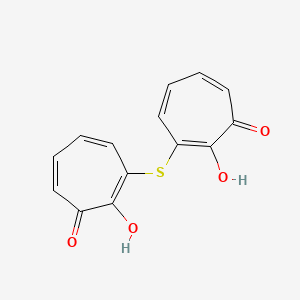

Le 2CBFly-NBOMe subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et les nucléophiles . Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés et déméthylés . La structure du composé permet de nombreuses sites de réactivité, conduisant à une gamme diversifiée de produits de réaction possibles.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique. En chimie, il est utilisé comme un outil pour étudier les relations structure-activité des dérivés de la phénéthylamine . En biologie et en médecine, il est utilisé pour étudier la pharmacologie des récepteurs de la sérotonine, en particulier le récepteur 5-HT2A . L’activité agoniste puissante du composé le rend précieux pour étudier les effets de l’activation du récepteur de la sérotonine sur divers processus physiologiques et comportementaux . De plus, il a des applications en sciences forensiques pour la détection et l’analyse de nouvelles substances psychoactives .

Applications De Recherche Scientifique

2CBFly-NBOMe has several scientific research applications. In chemistry, it is used as a tool to study the structure-activity relationships of phenethylamine derivatives . In biology and medicine, it is utilized to investigate the pharmacology of serotonin receptors, particularly the 5-HT2A receptor . The compound’s potent agonist activity makes it valuable for studying the effects of serotonin receptor activation on various physiological and behavioral processes . Additionally, it has applications in forensic science for the detection and analysis of novel psychoactive substances .

Mécanisme D'action

Le mécanisme d’action du 2CBFly-NBOMe implique son interaction avec le récepteur de la sérotonine 5-HT2A. En tant qu’agoniste partiel, il se lie au récepteur et l’active, conduisant à des événements de signalisation en aval qui entraînent ses effets psychoactifs . Les cibles moléculaires et les voies impliquées comprennent l’activation des protéines G et la modulation subséquente des cascades de signalisation intracellulaires . Cette activation peut entraîner des changements dans la libération de neurotransmetteurs, l’excitabilité neuronale et, en fin de compte, des altérations de la perception et de la cognition .

Comparaison Avec Des Composés Similaires

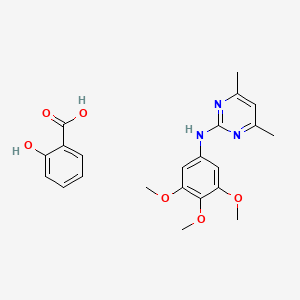

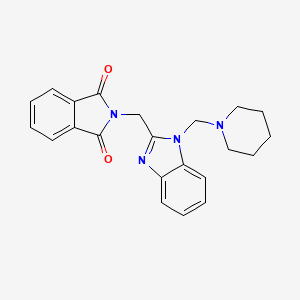

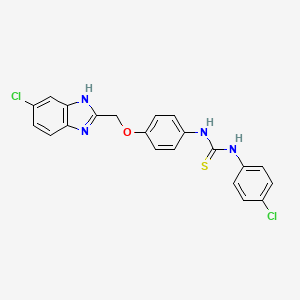

Le 2CBFly-NBOMe est similaire à d’autres composés des familles de la phénéthylamine et du benzodifurane. Certains des composés étroitement liés comprennent le 2C-B-FLY, le 25I-NBOMe et le Bromo-DragonFLY . Comparé à ces composés, le this compound est unique dans sa combinaison de la structure du benzodifurane avec le groupe N-benzyle, ce qui contribue à sa forte puissance et à sa sélectivité pour le récepteur 5-HT2A . Cette unicité structurelle en fait un outil précieux pour la recherche et le distingue d’autres composés similaires.

Propriétés

Numéro CAS |

1335331-42-4 |

|---|---|

Formule moléculaire |

C20H22BrNO3 |

Poids moléculaire |

404.3 g/mol |

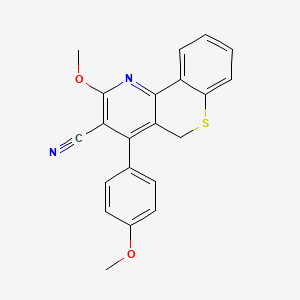

Nom IUPAC |

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-N-[(2-methoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C20H22BrNO3/c1-23-17-5-3-2-4-13(17)12-22-9-6-14-15-7-10-25-20(15)18(21)16-8-11-24-19(14)16/h2-5,22H,6-12H2,1H3 |

Clé InChI |

CUFCITSPWAZWHS-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1CNCCC2=C3CCOC3=C(C4=C2OCC4)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.